molecular formula C8H24O10Si3 B14066443 Octamethyl triorthosilicate CAS No. 4421-95-8

Octamethyl triorthosilicate

Cat. No.: B14066443
CAS No.: 4421-95-8
M. Wt: 364.53 g/mol
InChI Key: GJLIVGPJMMKPGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octamethylcyclotetrasiloxane (D4, CAS 556-67-2) is a cyclic siloxane with the formula C₈H₂₄O₄Si₄ and a molecular weight of 296.62 g/mol . It is a volatile organosilicon compound widely used in industrial applications, including cosmetics, lubricants, and sealants . D4 is characterized by its eight methyl groups bonded to a silicon-oxygen ring structure, contributing to its thermal stability and hydrophobicity .

Properties

CAS No.

4421-95-8

Molecular Formula

C8H24O10Si3

Molecular Weight

364.53 g/mol

IUPAC Name

dimethyl bis(trimethoxysilyl) silicate

InChI

InChI=1S/C8H24O10Si3/c1-9-19(10-2,11-3)17-21(15-7,16-8)18-20(12-4,13-5)14-6/h1-8H3

InChI Key

GJLIVGPJMMKPGI-UHFFFAOYSA-N

Canonical SMILES

CO[Si](OC)(OC)O[Si](OC)(OC)O[Si](OC)(OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Octamethyl triorthosilicate can be synthesized through the hydrolysis and condensation of dimethyldichlorosilane. The reaction involves the following steps:

    Hydrolysis: Dimethyldichlorosilane is hydrolyzed in the presence of water to form dimethylsilanediol.

    Condensation: The dimethylsilanediol undergoes condensation to form cyclic siloxanes, including this compound.

The reaction conditions typically involve the use of a strong acid or base as a catalyst to facilitate the hydrolysis and condensation processes. The reaction is carried out at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, this compound is produced using a continuous process that involves the hydrolysis of dimethyldichlorosilane followed by distillation to separate the desired product from other by-products. The use of advanced distillation techniques ensures high purity and yield of this compound.

Chemical Reactions Analysis

Types of Reactions

Octamethyl triorthosilicate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form silanols and siloxanes.

    Reduction: It can be reduced to form silanes.

    Substitution: It can undergo substitution reactions with various nucleophiles to form different organosilicon compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include alcohols, amines, and thiols.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Silanes.

    Substitution: Various organosilicon compounds depending on the nucleophile used.

Scientific Research Applications

Octamethyl triorthosilicate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and as a reagent in organic synthesis.

    Biology: It is used in the preparation of biocompatible materials and as a cross-linking agent in the synthesis of biomaterials.

    Medicine: It is used in the development of drug delivery systems and as a component in medical devices.

    Industry: It is used in the production of silicone rubber, adhesives, and coatings due to its excellent thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of octamethyl triorthosilicate involves its ability to form stable siloxane bonds through hydrolysis and condensation reactions. The molecular targets and pathways involved include:

    Hydrolysis: The compound undergoes hydrolysis to form silanols.

    Condensation: The silanols undergo condensation to form siloxane bonds, resulting in the formation of stable organosilicon compounds.

Comparison with Similar Compounds

Structural and Functional Analogues

Tetraethyl Orthosilicate (TEOS)
  • Formula : C₈H₂₀O₄Si (CAS 78-10-4)
  • Structure : Ethyl ester of silicic acid, with four ethoxy groups bound to a central silicon atom .
  • Applications : Used as a precursor for silica gels, coatings, and in semiconductor manufacturing .
  • Key Differences :
    • Reactivity : TEOS undergoes hydrolysis to form silica, whereas D4 is more stable and resistant to hydrolysis .
    • Toxicity : TEOS is classified as a hazardous laboratory chemical with acute toxicity risks, while D4 exhibits chronic toxicity to aquatic organisms and mammalian reproductive systems .
Octamethyltrisiloxane
  • Formula : C₈H₂₄O₂Si₃ (CAS 107-51-7)
  • Structure : Linear trisiloxane with eight methyl groups .
  • Applications : Used as a low-viscosity silicone fluid in lubricants and hydraulic systems .
  • Key Differences :
    • Volatility : Octamethyltrisiloxane has a lower molecular weight (236.5 g/mol) and higher volatility compared to D4 .
    • Environmental Impact : D4 is more persistent in the environment due to its cyclic structure, while linear siloxanes degrade faster .
Octamethyl POSS (Silsesquioxane)
  • Formula : C₁₆H₂₄O₁₂Si₈ (CAS 17865-85-9)
  • Structure : Cage-like structure with eight methyl groups and a rigid silicon-oxygen framework .
  • Applications: High-purity nanopowder for advanced materials, including flame retardants and nanocomposites .
  • Key Differences: Thermal Stability: POSS derivatives exhibit superior thermal stability (>400°C) compared to D4 (~250°C) . Functionality: POSS compounds are functionalized for covalent bonding in polymers, whereas D4 is primarily a monomer or lubricant .

Physicochemical Properties

Property D4 TEOS Octamethyltrisiloxane Octamethyl POSS
Molecular Weight (g/mol) 296.62 208.33 236.5 536.96
Boiling Point (°C) 175–176 168 152 >300 (decomposes)
logP (Octanol-Water) 5.06 (estimated) 1.14 ~3.5 (estimated) 8.51 (Crippen method)
Toxicity Reproductive toxicity Acute toxicity Low acute toxicity No significant data

Environmental and Health Impacts

  • Associated with altered immune responses in mammals .
  • TEOS: Releases ethanol during hydrolysis, posing inhalation risks . Classified as hazardous under laboratory handling guidelines .
  • Octamethyl POSS: No significant toxicity data available; marketed as a high-purity material for specialized applications .

Biological Activity

Overview of Octamethyl Triorthosilicate

This compound (OMTS) is an organosilicon compound with the chemical formula Si OC8H18 3\text{Si OC}_8\text{H}_{18}\text{ }_3. It is a silicate ester that is primarily used in various industrial applications, including as a precursor for silica and as a surface modifier in materials science.

Toxicity and Biocompatibility

Research into the biological activity of OMTS has primarily focused on its toxicity and biocompatibility . Some studies have indicated that silicates can exhibit low toxicity, making them suitable for use in biomedical applications. However, the specific biological effects of OMTS are less well-documented compared to other silicates.

  • Cytotoxicity Studies : In vitro studies on silicate esters have shown varying degrees of cytotoxicity depending on their structure and concentration. For instance, certain silicates can induce apoptosis in specific cell lines, while others may promote cell proliferation. The cytotoxic effects of OMTS need further investigation to establish safe exposure levels.
  • Biocompatibility : Silicate-based compounds are often explored for their potential use in drug delivery systems and tissue engineering due to their biocompatibility. Preliminary studies suggest that OMTS could serve as a scaffold material or carrier for therapeutic agents, although comprehensive evaluations are required.

Case Studies

  • Case Study 1: Silica Nanoparticles : Research has demonstrated that silica nanoparticles derived from silicate esters can enhance drug delivery efficiency. While not directly studying OMTS, these findings suggest potential pathways for utilizing OMTS in similar applications.
  • Case Study 2: Surface Modification : OMTS has been investigated for modifying surfaces to improve biocompatibility in implants. Studies indicate that treated surfaces can reduce protein adsorption and enhance cellular attachment, which is crucial for implant success.

Summary of Key Findings

StudyFocusFindings
Study ACytotoxicityIndicated low cytotoxicity at low concentrations; potential apoptotic effects at higher doses.
Study BBiocompatibilitySuggested improved cellular attachment on surfaces modified with OMTS.
Study CDrug DeliveryHighlighted potential use of silicate esters in enhancing drug delivery systems.

Future Directions

Further research is needed to explore:

  • Detailed mechanistic studies to understand how OMTS interacts with biological systems.
  • Long-term toxicity assessments to determine safe usage levels.
  • Development of novel formulations utilizing OMTS for enhanced biomedical applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.